molecular formula C21H20O6 B3831899 ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate

ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B3831899
M. Wt: 368.4 g/mol
InChI Key: GIBGXRRVIKTXMN-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen core substituted at the 2-position with a methyl group, the 3-position with a phenoxy group, and the 7-position with an ethoxypropanoate ester. Chromenones (flavonoid analogs) are known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

ethyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-24-21(23)14(3)25-16-10-11-17-18(12-16)26-13(2)20(19(17)22)27-15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGXRRVIKTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the chromen-4-one intermediate reacts with phenol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like phenol, alkyl halides, and various catalysts facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Chromenone Derivatives

Example Compound : 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one ()

  • Core Structure : Chromen-4-one (4-oxo-4H-chromen).
  • Substituents : 4-Methylphenyl at C2, 2-methylpropoxy at C5.
  • Key Features :
    • Stabilized by intramolecular C–H···O interactions and π-π stacking .
    • Exhibits antioxidant and antimicrobial activities typical of flavones .
  • The ethoxypropanoate ester at C7 may improve solubility compared to the methylpropoxy group in the analog.

Phenoxy Propanoate Herbicides

Example Compounds :

  • Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate) ()
  • Fenoxaprop ethyl ester ()
  • Key Features: Propanoate esters with phenoxy-heterocyclic substituents (e.g., quinoxalinyl, benzoxazolyl). Act as acetyl-CoA carboxylase (ACCase) inhibitors, widely used as grass herbicides .
  • Comparison: The target compound’s chromenone core distinguishes it from these herbicides, which rely on heterocyclic moieties for target specificity. The phenoxy group in the target compound is directly attached to the chromen ring, unlike the phenoxy-heterocyclic linkage in herbicides.

Acetamido-Functionalized Propanoate Esters

Example Compound: Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k) ()

  • Core Structure: Propanoate ester with acetamido and p-tolyloxy allyl groups.
  • Key Features: Synthesized via nucleophilic substitution; characterized by NMR and HRMS .
  • Comparison: The target compound lacks the acetamido group but shares the phenoxy-propanoate motif, suggesting divergent biological targets.

Complex Chromen-Based Esters

Example Compound : [19-2773] ()

  • Structure : Chromen-4-one with methoxy and branched ester chains.
  • Key Features :
    • Designed for biomedical applications (e.g., drug delivery) due to multiple ester linkages .
  • Comparison :
    • The target compound has a simpler ester group, likely prioritizing synthetic accessibility over multifunctionality.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Application Reference
Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate Chromen-4-one 2-Methyl, 3-phenoxy, 7-oxypropanoate ester ~384.4 (estimated) Hypothesized: Antioxidant, antimicrobial Pharmaceuticals/Agrochemicals (speculative) Structural analogs
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Chromen-4-one 4-Methylphenyl, 7-methylpropoxy ~324.4 (estimated) Antioxidant, antimicrobial Pharmaceutical research
Quizalofop-P-ethyl Propanoate ester 4-(6-Chloro-2-quinoxalinyloxy)phenoxy 372.8 Herbicide (ACCase inhibitor) Agriculture
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate Propanoate ester Acetamido, p-tolyloxy allyl phenoxy 429.4 Not reported Synthetic intermediate

Research Implications and Gaps

  • Structural Insights: The phenoxy-chromenone architecture of the target compound may enhance π-π stacking and intramolecular interactions, critical for stability and bioactivity .
  • Biological Potential: While herbicidal analogs (e.g., quizalofop-P-ethyl) target ACCase, the chromenone core in the target compound suggests alternative mechanisms, possibly aligned with flavone-derived antioxidants .
  • Synthetic Challenges: The ester and phenoxy groups necessitate precise regioselective synthesis, as seen in and .

Biological Activity

Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article will explore its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C20H18O6
  • Molecular Weight : 366.35 g/mol

The structural representation highlights the presence of a chromenone moiety, which is significant in determining its biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study demonstrated that derivatives of flavonoids, particularly those containing chromenone structures, showed significant free radical scavenging activity. The IC50 values for these compounds were comparable to well-known antioxidants such as ascorbic acid .

Anticancer Activity

Several studies have investigated the anticancer properties of chromenone derivatives. For instance, a compound with a similar structure exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15
HT29 (Colon)10
A431 (Skin)12

These findings suggest that this compound may possess similar anticancer properties.

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, this compound has been shown to exhibit anti-inflammatory effects. Research indicates that flavonoids can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action is particularly beneficial in conditions like arthritis and cardiovascular diseases.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antioxidant Efficacy Assessment :
    Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Q & A

Q. What safety protocols are critical for handling this compound?

  • Protocols :
  • PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate

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